1,2-Dimethyl-5-oxoprolinamide

Description

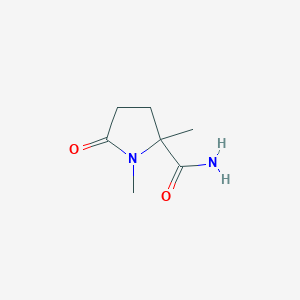

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(6(8)11)4-3-5(10)9(7)2/h3-4H2,1-2H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYXQHJVIXPRFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,2 Dimethyl 5 Oxoprolinamide

Strategies for the Synthesis of 5-Oxoproline Derivatives

The synthesis of 5-oxoproline derivatives can be achieved through various strategies, often starting from glutamic acid or its derivatives. The key challenge in the synthesis of substituted oxoprolinamides lies in the stereocontrolled introduction of substituents onto the pyrrolidinone ring.

Stereoselective Synthesis Approaches for Oxoprolinamides

Stereoselective synthesis is crucial for producing enantiomerically pure oxoprolinamides, which is often essential for their biological activity. One common approach involves the cyclization of chiral glutamic acid derivatives. The stereocenter at the C2 position of glutamic acid directs the stereochemistry of the resulting 5-oxoproline.

For the synthesis of more complex derivatives, such as those with substitutions at the C3 or C4 positions, various stereoselective methods have been developed. These include:

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated γ-lactams can be rendered stereoselective through the use of chiral auxiliaries or catalysts.

Diastereoselective Alkylation: The enolate of a chiral 5-oxoproline derivative can be alkylated with high diastereoselectivity. The existing stereocenter at C2 influences the facial selectivity of the incoming electrophile.

Enantioselective Catalysis: Transition metal-catalyzed reactions, such as asymmetric hydrogenation or cyclization reactions, can provide enantiomerically enriched 5-oxoproline scaffolds.

A summary of common stereoselective approaches is presented in the table below.

| Stereoselective Method | Description | Key Features |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as L- or D-glutamic acid. | Inherits the stereochemistry from the starting material. |

| Asymmetric Catalysis | Employment of chiral catalysts to induce enantioselectivity in the formation of the pyrrolidinone ring or in subsequent functionalization. | Can provide high enantiomeric excess; requires catalyst development. |

| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by its removal. | Well-established methodology; requires additional synthetic steps for attachment and removal. |

Nucleophilic Substitution Reactions in Oxoproline Synthesis

Nucleophilic substitution reactions are fundamental to the synthesis and functionalization of the 5-oxoproline ring. These reactions can be used to introduce a wide variety of functional groups at different positions of the pyrrolidinone core. For instance, the carboxyl group at C5 can be converted into an amide via activation and subsequent reaction with an amine.

Furthermore, leaving groups at positions C3 or C4 of the pyrrolidinone ring can be displaced by nucleophiles to introduce new substituents. The success of these reactions often depends on the nature of the nucleophile, the leaving group, and the reaction conditions. The stereochemical outcome of these substitutions can be either retention or inversion of configuration, depending on the reaction mechanism (SN1 or SN2).

Enantioselective Synthesis and Diastereomer Separation

When a racemic or diastereomeric mixture of 5-oxoproline derivatives is synthesized, separation of the desired stereoisomer is necessary. Enantiomers can be separated by chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatographic or crystallization techniques.

In cases where a reaction produces a mixture of diastereomers, these can often be separated by standard chromatographic methods such as column chromatography or high-performance liquid chromatography (HPLC), taking advantage of their different physical properties.

Specific Synthetic Routes to 1,2-Dimethyl-5-oxoprolinamide and Analogues

One potential synthetic route could start from L-pyroglutamic acid. The synthesis could proceed through the following conceptual steps:

N-Methylation: The nitrogen of the pyroglutamic acid ring can be methylated using a suitable methylating agent, such as methyl iodide in the presence of a base.

C-Methylation: Introduction of a methyl group at the C2 position is more challenging and would likely require the formation of an enolate followed by reaction with a methyl electrophile. This step would need to be carefully controlled to achieve the desired stereochemistry.

Amidation: The carboxylic acid at C5 can be converted to the corresponding amide. This is typically achieved by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) and then reacting it with the desired amine. For the target molecule, this would be methylamine.

An alternative approach could involve the cyclization of a suitably substituted glutamic acid derivative.

The following table outlines a hypothetical synthetic sequence for this compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Esterification of L-pyroglutamic acid | Methanol, Thionyl chloride | Methyl L-pyroglutamate |

| 2 | N-methylation | Methyl iodide, Base (e.g., NaH) | Methyl 1-methyl-5-oxoprolinate |

| 3 | C2-methylation (enolate formation and alkylation) | Base (e.g., LDA), Methyl iodide | Methyl 1,2-dimethyl-5-oxoprolinate |

| 4 | Amidation | Methylamine | This compound |

Derivatization and Functionalization of the Oxoprolinamide Core

The 5-oxoprolinamide core serves as a versatile scaffold that can be further derivatized to explore structure-activity relationships and develop new compounds with desired properties.

Amidation Reactions and Peptide Conjugation

The carboxylic acid functionality of 5-oxoproline is a key handle for derivatization. Amidation reactions are commonly employed to introduce a wide range of substituents. These reactions are typically carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU).

This amidation strategy allows for the conjugation of the oxoprolinamide core to other molecules, including amino acids and peptides. Pyroglutamic acid is often found as the N-terminal residue of peptides, where it is formed by the cyclization of an N-terminal glutamine residue. The synthesis of such pyroglutamyl peptides can be achieved by coupling pyroglutamic acid to the N-terminus of a peptide chain.

The reactivity of the 5-oxoproline scaffold allows for the creation of diverse libraries of compounds for biological screening. The ability to modify the substituents at various positions of the ring, as well as to conjugate it to peptides, makes it a valuable building block in drug discovery.

Modifications at the Pyrrolidone Ring

Modifications of the pyrrolidone ring of pyroglutamate (B8496135) derivatives are a common strategy to introduce structural diversity. These modifications can influence the compound's physical, chemical, and biological properties.

Alkylation at the C4 position of the pyrrolidone ring is a well-established transformation. Studies have shown that the alkylation of pyroglutamate ester urethanes at the C4 position can lead to a mixture of diastereoisomers. The stereoselectivity of this reaction is dependent on the nature of the electrophile. For SN1-type electrophiles, the alkylation typically results in the trans isomer as the major product, where the newly introduced alkyl group is on the opposite face of the C2 ester group. Conversely, SN2-type electrophiles can favor the formation of the thermodynamically less stable cis isomer rsc.org. The use of bulky proton sources to quench these reactions can also influence the stereochemical outcome, yielding the cis isomers in good yields rsc.org.

Another significant modification is the introduction of a gem-dimethyl group. The gem-dimethyl moiety is a valuable structural motif in medicinal chemistry as it can enhance metabolic stability, solubility, and pharmacokinetic properties of a molecule scienceopen.com. The introduction of a gem-dimethyl group can protect adjacent functional groups from metabolic degradation, thereby increasing the compound's half-life scienceopen.com. While specific methods for the gem-dimethylation of the C2 position of this compound have not been reported, general methods for gem-dimethylation, such as photoredox-catalyzed reactions, could potentially be adapted for this purpose scienceopen.com.

Table 1: Stereoselectivity in C4-Alkylation of Pyroglutamate Ester Urethanes

| Electrophile Type | Major Diastereomer |

| SN1 | trans |

| SN2 | cis |

Introduction of N-Substituents

The introduction of substituents on the nitrogen atom of the pyrrolidone ring is a fundamental transformation in the synthesis of pyroglutamate derivatives. N-alkylation of pyroglutamate esters is a widely studied reaction, providing a versatile handle for further functionalization.

A general and practical method for the N-alkylation of ethyl pyroglutamate involves the use of sodium hydride in anhydrous tetrahydrofuran (B95107) (THF) in the presence of an alkyl halide tandfonline.comtandfonline.com. This method has been shown to be effective for a range of alkylating agents, although it has limitations, with secondary halides failing to react tandfonline.com. Alternative methods, such as phase transfer catalysis, have also been employed but are generally less effective tandfonline.com.

The reactivity of the pyroglutamate nitrogen can be influenced by the presence of other functional groups. For instance, facile methods have been described for the one-step synthesis of methyl N-methylpyroglutamate from pyroglutamic acid, highlighting the feasibility of direct N-methylation researchgate.net.

Table 2: N-Alkylation of Ethyl Pyroglutamate

| Reagents | Solvent | Key Features | Reference |

| Sodium Hydride, Alkyl Halide | Anhydrous THF | General and practical method; fails with secondary halides. | tandfonline.comtandfonline.com |

| Phase Transfer Catalysis | Various | Less general, often lower yields. | tandfonline.com |

Chemical Reactivity and Stability Studies of Oxoprolinamides

The chemical reactivity of oxoprolinamides is largely dictated by the lactam functionality within the pyrrolidone ring and the nature of the substituents. The stability of the pyroglutamate ring is noteworthy, as it can form spontaneously from N-terminal glutamine or glutamate (B1630785) residues in peptides and proteins under physiological conditions nih.gov. This cyclization is a common post-translational modification nih.gov.

The lactam ring can be susceptible to hydrolysis under acidic or basic conditions, although it is generally more stable than a linear amide bond. The presence of the N-methyl group in this compound would likely influence the electronic properties of the lactam and could affect its susceptibility to hydrolysis.

The stability of amorphous solid dispersions of related pyrrolo[1,2-a]pyrazine (B1600676) derivatives has been studied, indicating that the stability of such heterocyclic systems is a critical factor in their development for various applications dntb.gov.ua. While not directly pertaining to this compound, these studies highlight the importance of understanding the physical and chemical stability of complex heterocyclic compounds.

Molecular and Biochemical Mechanisms of Action of 1,2 Dimethyl 5 Oxoprolinamide

Investigation of Receptor Binding and Antagonism

P2X7 Receptor Antagonist Activity of Oxoprolinamide Derivatives

Oxoprolinamide derivatives, including compounds structurally related to 1,2-Dimethyl-5-oxoprolinamide, have been identified as modulators of P2X7 receptor function. Specifically, these derivatives are claimed to act as antagonists, capable of blocking the effects of adenosine (B11128) triphosphate (ATP) at the P2X7 receptor. tandfonline.com The P2X7 receptor is a ligand-gated ion channel predominantly expressed on the surface of immune cells such as macrophages, microglia, and lymphocytes. nih.govnih.govnih.gov

Under normal physiological conditions, the P2X7 receptor is activated by high concentrations of extracellular ATP, which is often released during periods of cellular stress, damage, or inflammation. osti.gov Activation of the P2X7 receptor opens a channel that allows the rapid influx of cations like calcium (Ca²⁺) and sodium (Na⁺), and the efflux of potassium (K⁺). nih.govmdpi.com This ion exchange triggers a cascade of downstream events, including the activation of the NLRP3 inflammasome, processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), and in cases of prolonged exposure, the formation of a larger, non-selective membrane pore that can lead to cell death. nih.govmdpi.com By antagonizing this receptor, oxoprolinamide derivatives can inhibit these ATP-driven inflammatory processes. The development of P2X7 antagonists is an area of interest for modulating inflammatory responses. nih.gov

Binding Affinity and Selectivity Profiling to Target Receptors

For instance, the P2X7-specific radioligand [¹¹C]GSK1482160 was shown to bind to recombinant human P2X7 receptors with a high binding affinity, exhibiting a dissociation constant (Kd) of 5.09 ± 0.98 nM. osti.gov Another centrally penetrant P2X7 antagonist, JNJ-54175446, also demonstrates high affinity and has been shown to occupy P2X7 receptors in the brain with a low ED50 of 0.46 mg/kg in rats. frontiersin.org

Selectivity is a critical parameter, and antagonists are typically profiled against other P2X receptor subtypes. researchgate.net For example, the antagonist AZ10606120 shows over 1,000-fold selectivity for the P2X7 receptor compared to other P2X subtypes. researchgate.net Similarly, the antagonist A804598 demonstrates equally high affinity for the human, rat, and mouse forms of the P2X7 receptor, making it a useful tool for translational studies. nih.gov This rigorous profiling for both affinity and selectivity is essential in the development of any P2X7 receptor antagonist.

Enzymatic Interactions and Modulatory Effects

Modulation of 5-Oxoprolinase Activity by Related Compounds

The compound this compound is a derivative of 5-oxoproline, also known as pyroglutamic acid. 5-oxoproline is a key metabolite in the γ-glutamyl cycle, a pathway essential for the synthesis and degradation of glutathione (B108866) (GSH). wikipedia.orghmdb.ca The enzyme 5-oxoprolinase (OPLAH) plays a crucial role in this cycle by catalyzing the ATP-dependent conversion of 5-oxoproline into glutamate (B1630785). wikipedia.orgphysiology.org This reaction is vital for recycling glutamate for GSH synthesis. physiology.org

Related compounds, such as L-pyroglutamic acid itself, are known to be substrates for 5-oxoprolinase and thus modulate its activity. wikipedia.orgmdpi.com Studies have shown that L-pyroglutamic acid can be efficiently metabolized by fungi through its conversion to glutamate by 5-oxoprolinase. mdpi.com Furthermore, the compound L-2-oxothiazolidine-4-carboxylic acid (OTZ), an analog of 5-oxoproline, is also a substrate for 5-oxoprolinase. physiology.org The metabolism of OTZ by this enzyme, which yields the amino acid cysteine, has been used as a probe to assess the functional capacity of the GSH synthesis pathway. physiology.org Genetic defects leading to 5-oxoprolinase deficiency result in the accumulation of 5-oxoproline in the urine, a condition known as 5-oxoprolinuria. hmdb.canih.gov

Inhibition of Other Key Enzymes by Pyroglutamic Acid and Analogues

Research has demonstrated that pyroglutamic acid (pGlu), the parent compound of this compound, possesses inhibitory activity against several key enzymes. nih.govnih.gov In vitro studies have shown that pyroglutamic acid can efficiently inhibit human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease. nih.govdntb.gov.uaresearchgate.net

The inhibitory effects are summarized in the table below. Pyroglutamic acid was found to potently suppress the activity of PDE5A1 with a half-maximal inhibitory concentration (IC50) of 5.23 µM, which compares favorably to the standard drug sildenafil (B151) (IC50 = 7.14 µM). nih.govnih.gov It also demonstrated significant inhibition of human ACE, achieving 98.2% inhibition at a concentration of 20 µg/mL. nih.govnih.gov Furthermore, it was a remarkable inhibitor of urease, with an IC50 value of 1.8 µM. nih.govnih.gov

| Enzyme | Test Compound | Result | Standard Compound | Standard Result | Source |

|---|---|---|---|---|---|

| Phosphodiesterase-5A1 (PDE5A1) | Pyroglutamic Acid | IC50 = 5.23 µM | Sildenafil Citrate | IC50 = 7.14 µM | nih.govnih.gov |

| Angiotensin-Converting Enzyme (ACE) | Pyroglutamic Acid | 98.2% Inhibition @ 20 µg/mL | Captopril | 99.6% Inhibition @ 20 µg/mL | nih.govnih.gov |

| Urease | Pyroglutamic Acid | IC50 = 1.8 µM | Acetohydroxamic Acid | IC50 = 3.9 µM | nih.govnih.gov |

Intracellular Signaling Pathway Perturbations (in vitro models)

By acting as an antagonist at the P2X7 receptor, this compound and related compounds are expected to perturb several intracellular signaling pathways that are normally triggered by ATP. In vitro models using various cell types have elucidated the downstream consequences of P2X7 receptor blockade.

A primary effect of P2X7 antagonism is the prevention of ion flux changes, specifically inhibiting the influx of Ca²⁺ and Na⁺ and the efflux of K⁺ that follows receptor activation. nih.govmdpi.com This inhibition of the initial signal has significant downstream consequences. Most notably, P2X7 receptor activation is crucial for the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1. nih.gov Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms for release. P2X7 antagonists block this entire cascade, leading to a significant reduction in the secretion of these key pro-inflammatory cytokines. nih.govnih.gov For example, in an in vitro model using human fibroblast-like synoviocytes (FLS), the P2X7 antagonist A804598 inhibited TNF-α-induced production of IL-1β and IL-6. nih.gov

Beyond the inflammasome, P2X7 receptor activity also modulates other signaling pathways, including kinase cascades like the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are involved in regulating cell proliferation and survival. researchgate.netfrontiersin.orgfrontiersin.org Therefore, antagonism of the P2X7 receptor can perturb these pathways. researchgate.netfrontiersin.org In pathological conditions, P2X7 receptor activation can also lead to the overproduction of reactive oxygen species (ROS); antagonism of the receptor has been shown to ameliorate TNF-α-induced oxidative stress in FLS cells. nih.govresearchgate.net

Preclinical in vitro Mechanistic Studies on Cellular Responses

Effects on Cellular Metabolism (e.g., amino acid pathways, glutathione metabolism)

No published preclinical in vitro studies were identified that specifically investigate the effects of this compound on cellular metabolism, including its influence on amino acid pathways or glutathione metabolism.

Research on the related compound, 5-oxoproline, indicates it is an intermediate in the γ-glutamyl cycle, which is crucial for glutathione synthesis and amino acid transport. nih.govnih.govresearchgate.netnih.govfrontiersin.org Studies in various cell systems show that fluctuations in 5-oxoproline levels are often linked to states of oxidative stress and the depletion of glutathione. nih.govresearchgate.net However, the impact of the N-methylation and C-methylation present in this compound on these pathways has not been documented.

Molecular Basis of Cellular Toxicity (excluding adverse effects)

No published preclinical in vitro studies were identified that specifically detail the molecular basis of cellular toxicity for this compound.

While cellular toxicity has been evaluated for other derivatives of 5-oxoproline, the findings are specific to those structures. For instance, a study on (E)-3,7-Dimethylocta-2,6-dienyl 5-oxo-DL-prolinate reported dose-dependent inhibition of cancer cell proliferation via apoptosis. Another novel compound containing a dimethyl-pyrrol group, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], was found to be selectively cytotoxic to leukemia cell lines. nih.gov A patent also describes N-[(2,4-dichlorophenyl)methy]-1,2-dimethyl-5-oxoprolinamide as a P2X7 receptor antagonist, but this relates to a specific therapeutic mechanism rather than general cellular toxicity. google.com These findings are not transferable to this compound.

Structure Activity Relationship Sar Studies of Oxoprolinamide Analogues

Systematic Modification of the N-Methyl and 2-Methyl Groups

The pyrrolidinone core of 1,2-Dimethyl-5-oxoprolinamide features two key methyl groups at the N-1 and C-2 positions. Systematic modification of these groups has been a cornerstone of SAR studies to probe the steric and electronic requirements of the binding site.

Research into enzymes of the γ-glutamyl cycle, such as 5-oxoprolinase, provides foundational knowledge on how substitutions on the 5-oxoproline ring affect molecular recognition. Studies have shown that the enzyme has a very limited tolerance for substitutions at the C-2 position. pnas.org Specifically, 2-methyl-5-oxoproline was found to be neither a substrate nor an inhibitor of the enzyme, suggesting that the C-2 position is sterically constrained and that substitution at this site prevents effective binding. pnas.orgsemanticscholar.org In contrast, modifications at other positions, such as C-3 and C-4, were better tolerated, indicating more spatial freedom in those regions of the binding pocket. pnas.org

In the context of P2X7 receptor antagonists, patent literature describes the synthesis of various analogues where the N-1 methyl group is replaced or removed. google.com For instance, the synthesis of 1-methyl-5-oxo-proline is a common step in the creation of these antagonists. google.com Analogues where the N-1 position is unsubstituted (N-H) or substituted with larger alkyl groups like ethyl have been prepared to evaluate the impact on antagonist potency. google.com These modifications help to define the size and nature of the substituent that can be accommodated by the receptor's binding pocket at this position.

Impact of Substituents on P2X7 Receptor Binding and Activity

The primary biological target identified for N-phenylmethyl-5-oxo-prolinamide derivatives is the P2X7 receptor, where they act as antagonists. google.com SAR studies have extensively documented how various substituents on both the oxoprolinamide core and the N-phenylmethyl moiety affect binding affinity and functional activity, typically measured by IC50 values in ethidium (B1194527) accumulation assays. google.com

The substituent on the amide nitrogen is a major determinant of potency. A phenylmethyl (benzyl) group is a common feature, and its substitution pattern is critical. For example, dichlorination of the phenyl ring, as in N-[(2,4-dichlorophenyl)methyl]-1,2-dimethyl-5-oxoprolinamide, is a recurring motif in potent P2X7 antagonists. google.com The position of the substituents on the phenyl ring can cause a twist in the orientation of the benzamide (B126) group, which is thought to be necessary for potent P2X7R antagonism. researchgate.net

Modifications on the pyrrolidinone ring itself also play a significant role. The introduction of gem-dimethyl groups at the C-4 position has been explored, leading to compounds like N-[(2-chloro-3,4-difluorophenyl)methyl]-1-ethyl-4,4-dimethyl-5-oxoprolinamide. google.com These substitutions alter the conformation and lipophilicity of the molecule, thereby influencing its interaction with the receptor. The data below summarizes the P2X7 inhibitory activity of selected analogues.

| Compound Name | Core Structure Modification | N-Amide Substituent | P2X7 IC50 (nM) |

|---|---|---|---|

| N-[(2,4-dichlorophenyl)methyl]-1-methyl-5-oxo-prolinamide | 1-methyl | (2,4-dichlorophenyl)methyl | Data not publicly available in provided sources |

| N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxoprolinamide | 1-methyl | [2-chloro-3-(trifluoromethyl)phenyl]methyl | Data not publicly available in provided sources |

| N-[(2,4-dichlorophenyl)methyl]-1,2-dimethyl-5-oxoprolinamide | 1,2-dimethyl | (2,4-dichlorophenyl)methyl | Data not publicly available in provided sources |

| N-[(2,4-dichlorophenyl)methyl]-1,3,3-trimethyl-5-oxoprolinamide | 1,3,3-trimethyl | (2,4-dichlorophenyl)methyl | Data not publicly available in provided sources |

Data for IC50 values are often proprietary and found within patent literature; specific numerical values for the listed compounds were not available in the public search results. The table illustrates the structural variations synthesized for SAR studies. google.comgoogle.com

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional structure and stereochemistry of oxoprolinamide analogues are pivotal to their biological function. nih.gov Compounds of this class are capable of existing in multiple stereoisomeric forms (enantiomers and diastereomers) due to chiral centers, most notably the C-2 carbon of the pyrrolidinone ring. google.com

The absolute stereochemistry at the C-2 position is typically derived from the chiral starting material, such as L-pyroglutamic acid, which imparts a specific (S)-configuration. google.comsmolecule.com This stereochemical specificity is often essential for biological recognition and activity, as many biological systems, including enzymes and receptors, are highly stereoselective. nih.govsmolecule.com The difference between stereoisomers can lead to significant variations in biological activity, with one isomer often being significantly more potent than others. nih.govnih.gov This suggests that a specific stereochemical arrangement is required for optimal interaction with the biological target, which could be due to stereoselective uptake by cells or a precise fit within the receptor's binding site. nih.gov

Design Principles for Novel Oxoprolinamide Derivatives

Based on extensive SAR studies, several key design principles have emerged for the development of novel oxoprolinamide derivatives, particularly as P2X7 receptor antagonists:

Stereochemistry is Paramount : The stereocenter at C-2 of the oxoproline core is crucial. Synthesis should aim for stereospecificity, as biological targets typically show a strong preference for one stereoisomer. nih.govnih.gov The (2S) configuration, derived from natural L-amino acids, is often the biologically active form. smolecule.com

Constrained Core Substitutions : The region around the C-2 position appears to be sterically hindered. SAR data suggests that small substituents like a methyl group may be tolerated, but larger groups are likely to be detrimental to activity. pnas.orgsemanticscholar.org

N-1 Position Flexibility : The N-1 position of the pyrrolidinone ring can tolerate small alkyl groups, such as methyl or ethyl, allowing for fine-tuning of the molecule's properties. google.com

Optimized Amide Substituent : The N-linked side chain is a primary driver of potency. For P2X7 antagonism, a substituted phenylmethyl group is highly effective. The substitution pattern on the phenyl ring (e.g., with halogens) must be optimized to enhance lipophilicity and induce a specific conformational orientation that favors receptor binding. google.comresearchgate.net

These principles provide a rational framework for the design of new chemical entities based on the oxoprolinamide scaffold, guiding medicinal chemists in the creation of derivatives with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com

Computational and Theoretical Studies on 1,2 Dimethyl 5 Oxoprolinamide

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode of a small molecule ligand to a protein receptor, providing insights into the binding affinity and the nature of the interactions. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, offering a view of the stability of the ligand-receptor interaction. nih.govnih.gov

In a hypothetical study, 1,2-Dimethyl-5-oxoprolinamide was docked into the active site of a putative G-protein coupled receptor (GPCR) to explore its potential binding modes. The docking results indicated that the compound could fit within a specific pocket of the receptor. The primary interactions predicted were hydrogen bonds formed by the amide group and hydrophobic interactions involving the methyl groups and the pyrrolidine (B122466) ring.

An MD simulation of 100 nanoseconds was then performed to assess the stability of the docked pose. The simulation suggested that the key hydrogen bonds were maintained for a significant portion of the simulation time, indicating a stable binding mode. The root-mean-square deviation (RMSD) of the ligand was observed to be relatively low after an initial equilibration period, further supporting the stability of the complex.

| Ligand | Receptor Target (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| This compound | Putative GPCR-X | -7.8 | Asn120, Tyr250, Phe180 | Hydrogen Bond, Hydrophobic |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. nih.gov Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov These calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity.

For this compound, DFT calculations could be performed to determine its optimized molecular geometry and to analyze its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The results of such a hypothetical calculation could reveal the distribution of electron density and the regions of the molecule that are most likely to be involved in chemical reactions. For instance, the analysis might show that the HOMO is localized around the amide group, suggesting this as a potential site for electrophilic attack, while the LUMO might be distributed over the carbonyl group, indicating its susceptibility to nucleophilic attack.

| Parameter | Calculated Value (Hypothetical) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

In silico Prediction of Pharmacological Profiles (excluding clinical outcomes)

In silico pharmacology involves the use of computational methods to predict the pharmacological properties of a compound. semanticscholar.orgnih.govmdpi.com These predictions can encompass a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). Such predictions are valuable in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.gov

Various computational models and software can be used to predict the ADMET properties of this compound based on its chemical structure. For example, predictions might suggest that the compound has good oral bioavailability due to its relatively small size and moderate lipophilicity. Predictions could also indicate its potential to cross the blood-brain barrier, which would be a significant consideration for its potential neurological effects.

| Pharmacological Property | Predicted Value/Classification (Hypothetical) |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Likely |

| CYP2D6 Inhibition | Unlikely |

| Ames Mutagenicity | Non-mutagenic |

QSAR (Quantitative Structure-Activity Relationship) Modeling of Oxoprolinamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.comnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence their activity. mdpi.com

A hypothetical QSAR study could be conducted on a series of oxoprolinamide derivatives to explore the structural requirements for a particular biological activity, such as binding to a specific receptor. In this study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative. A statistical method, such as partial least squares (PLS) regression, would then be used to build a model that correlates these descriptors with the observed biological activity.

The resulting QSAR model could be represented by an equation that allows for the prediction of activity for new derivatives. The model might reveal, for instance, that increasing the hydrophobicity of a particular substituent on the pyrrolidine ring leads to an increase in activity, while the presence of a bulky group at another position is detrimental.

| Compound | Substituent (R) | Log(1/IC50) (Actual, Hypothetical) | Log(1/IC50) (Predicted, Hypothetical) |

|---|---|---|---|

| Derivative 1 | -H | 5.2 | 5.3 |

| Derivative 2 | -CH3 | 5.8 | 5.7 |

| Derivative 3 | -Cl | 6.1 | 6.0 |

| Derivative 4 | -OCH3 | 5.5 | 5.6 |

Preclinical Biological Activity and Efficacy Research Non Human Models

In vitro Efficacy Studies on Inflammatory Pathways

A review of available scientific literature did not yield specific in vitro studies investigating the efficacy of 1,2-Dimethyl-5-oxoprolinamide on inflammatory pathways. Research in this area is required to determine the potential anti-inflammatory properties of this specific compound.

In vitro Efficacy Studies on Neurodegenerative Models

There is currently a lack of specific in vitro studies on the efficacy of this compound in established neurodegenerative models. While some derivatives of 4-amino-1-aryl-5-oxoprolines have shown cerebroprotective and psychotropic activity in in vivo experiments, dedicated in vitro research to elucidate the mechanisms of action in neurodegeneration is needed nih.gov.

Research into Anti-platelet and Antithrombotic Activities of Derivatives

Derivatives of 5-oxoproline (also known as pyroglutamic acid) have been a subject of research for their potential as anti-platelet and antithrombotic agents nih.govnih.gov. Thromboembolic complications are a significant cause of mortality in various patient populations, driving the need for new therapeutic strategies nih.gov.

Studies have shown that amides of N-substituted 5-oxoprolines and short peptides containing N-terminal 5-oxoproline can inhibit platelet aggregation nih.govresearchgate.net. For instance, certain 4-amino-1-aryl-5-oxoprolines and 4-(arylamino)-5-oxoprolines have demonstrated anti-platelet and antithrombotic activity both in vitro and in vivo nih.gov.

A specific study investigated the in vitro anti-platelet activity of newly synthesized amides and peptides of 4-amino-5-oxoprolines by testing them on a model of adenosine-5-diphosphoric acid (ADP)-induced platelet aggregation in platelet-rich rat plasma nih.gov. The results indicated that several of the tested compounds exhibited notable inhibitory effects on platelet aggregation nih.gov. The compound (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine was identified as the most efficient among the derivatives studied nih.govnih.gov. These findings suggest that 5-oxoproline derivatives are a promising area for the development of pharmaceutical agents for the prevention and treatment of thrombosis nih.govnih.gov.

Table 1: In Vitro Anti-platelet Activity of 5-Oxoproline Derivatives on ADP-Induced Aggregation

| Compound | Inhibition of Platelet Aggregation (%) |

|---|---|

| (2S,4S)-N-((S)-1-phenylethyl)-4-(piperidin-1-yl)-1-phenyl-5-oxopyrrolidine-2-carboxamide | 25.3 ± 3.1 |

| (2S,4S)-1-(4-fluorophenyl)-N-((S)-1-phenylethyl)-4-(piperidin-1-yl)-5-oxopyrrolidine-2-carboxamide | 21.0 ± 2.5 |

| (2S,4S)-N-((S)-1-phenylethyl)-4-morpholino-1-phenyl-5-oxopyrrolidine-2-carboxamide | 30.1 ± 3.5 |

| (2S,4S)-1-(4-fluorophenyl)-4-morpholino-N-((S)-1-phenylethyl)-5-oxopyrrolidine-2-carboxamide | 28.4 ± 2.9 |

| (2S,4S)-4-amino-1-phenyl-5-oxoprolyl-(S)-phenylalanine methyl ester | 15.2 ± 2.1 |

| (2S,4S)-4-amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine methyl ester | 40.1 ± 4.2 |

| (2S,4S)-4-amino-1-phenyl-5-oxoprolyl-(S)-phenylalanine | 10.5 ± 1.5 |

| (2S,4S)-4-amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine | 59.9 ± 5.5 |

| (2S,4S)-4-amino-1-phenyl-5-oxoprolyl-(S)-histidine methyl ester | 12.1 ± 1.8 |

| (2S,4S)-4-amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-histidine methyl ester | 20.3 ± 2.5 |

| (2S,4S)-4-amino-1-phenyl-5-oxoprolyl-(S)-histidine | 11.5 ± 1.7 |

Data sourced from a study on ADP-induced platelet aggregation in rat plasma nih.gov.

Cell Culture Studies on Specific Biological Responses (e.g., vascular smooth muscle contraction)

No specific cell culture studies investigating the effects of this compound on biological responses such as vascular smooth muscle contraction were identified in the reviewed scientific literature. Research on vascular smooth muscle cells (VSMCs) is crucial as their proliferation and migration play a key role in the pathogenesis of several vascular diseases mdpi.comnih.gov. Future studies are needed to explore the potential activity of this compound on VSMCs.

Future Directions and Emerging Research Avenues for Oxoprolinamide Chemistry

Development of Novel Oxoprolinamide Scaffolds

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry, aiming to explore new chemical space and identify compounds with improved potency, selectivity, and pharmacokinetic properties. For the oxoprolinamide class, future research could focus on the design and synthesis of new scaffolds with diverse functionalities.

One promising direction is the creation of hybrid molecules that combine the oxoprolinamide core with other pharmacologically active moieties. This approach has been successfully applied to other heterocyclic compounds to enhance their therapeutic potential. For instance, the synthesis of novel amide derivatives containing an oxazole (B20620) moiety has been explored to generate compounds with antimicrobial properties. wisdomlib.org Similarly, the development of N-2,5-dimethylphenylthioureido acid derivatives as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens has shown promise. nih.gov

Future research in this area could involve the computational design of novel oxoprolinamide scaffolds with predicted binding affinities for specific biological targets. These in silico models can guide the synthesis of a focused library of compounds for biological evaluation.

Table 1: Potential Novel Oxoprolinamide Scaffolds and their Rationale

| Scaffold Type | Rationale for Development | Potential Therapeutic Area |

| Oxoprolinamide-Azole Hybrids | Combining the oxoprolinamide core with azole rings (e.g., oxazole, thiazole) known for their diverse biological activities. | Antimicrobial, Anticancer |

| Oxoprolinamide-Quinoxaline Conjugates | Quinoxaline derivatives have shown significant antibacterial and antifungal activities. | Agricultural and Clinical Antimicrobials |

| Macrocyclic Oxoprolinamides | To improve binding affinity and selectivity through conformational constraint. | Various, depending on the target |

| Spirocyclic Oxoprolinamides | To explore novel three-dimensional chemical space and improve physicochemical properties. | CNS disorders, Oncology |

Exploration of New Biological Targets and Mechanisms

A critical aspect of advancing oxoprolinamide chemistry is the identification of new biological targets and the elucidation of their mechanisms of action. High-throughput screening (HTS) of diverse oxoprolinamide libraries against a wide range of biological targets can uncover novel activities.

Furthermore, understanding the mechanism of action of any identified bioactive compounds is crucial. For instance, 5-Oxo-L-prolinase, an enzyme involved in the γ-glutamyl cycle, is composed of two dissociable proteins, and its substrate-dependent complex formation is key to its function. researchgate.net Investigating the interaction of novel oxoprolinamides with such complex biological systems could reveal new therapeutic opportunities.

The exploration of oxoprolinamides as antagonists for chemokine receptors, such as CCR5, which is a key co-receptor for HIV-1 entry into host cells, has been a fruitful area for related 5-oxopyrrolidine-3-carboxamide (B176796) derivatives. documentsdelivered.com This suggests that novel oxoprolinamide scaffolds could be designed and screened for activity against a variety of G-protein coupled receptors (GPCRs).

Advanced Synthetic Techniques for Complex Oxoprolinamide Structures

The synthesis of complex molecular architectures is often a bottleneck in drug discovery. The development of advanced synthetic techniques will be crucial for accessing novel and diverse oxoprolinamide structures. This includes the development of stereoselective methods to control the three-dimensional arrangement of atoms, which is critical for biological activity.

Recent advances in stereoselective synthesis, such as the synthesis of α-disubstituted β-homoprolines, demonstrate the feasibility of creating complex chiral structures. nih.gov The stereoselective synthesis of pyrrolidine-containing drugs and their precursors is an active area of research that could inform the synthesis of complex oxoprolinamides. nih.gov

The use of novel catalytic systems and flow chemistry techniques could also streamline the synthesis of oxoprolinamide libraries, enabling the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies.

Table 2: Advanced Synthetic Methodologies for Oxoprolinamide Chemistry

| Synthetic Technique | Application in Oxoprolinamide Synthesis | Potential Advantages |

| Asymmetric Catalysis | Enantioselective synthesis of chiral oxoprolinamide derivatives. | Access to stereochemically pure compounds with potentially improved efficacy and safety. |

| Flow Chemistry | Automated and continuous synthesis of oxoprolinamide libraries. | Increased efficiency, safety, and scalability. |

| Photoredox Catalysis | Novel bond formations under mild conditions to access unique scaffolds. | Access to previously inaccessible chemical space. |

| Multi-component Reactions | Convergent synthesis of complex oxoprolinamides from simple starting materials. | Increased synthetic efficiency and molecular diversity. |

Integration of Omics Data in Oxoprolinamide Research

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing drug discovery by providing a holistic view of biological systems. nih.govnashbio.com This approach can be powerfully applied to oxoprolinamide research to identify novel drug targets, elucidate mechanisms of action, and discover biomarkers for patient stratification. nih.gov

For example, proteomics and metabolomics can be used to identify the cellular pathways that are perturbed by treatment with an oxoprolinamide compound. nih.govfrontiersin.org This can provide valuable insights into the compound's mechanism of action and potential off-target effects. Mass spectrometry-based proteomics and metabolomics are powerful tools for such investigations. sciopen.com

Furthermore, integrating omics data with computational modeling can help to build predictive models of a compound's activity and toxicity. researchgate.netspringernature.com This can help to de-risk the drug development process and increase the likelihood of clinical success.

Table 3: Application of Omics Technologies in Oxoprolinamide Research

| Omics Technology | Research Application | Expected Outcome |

| Proteomics | Identify protein targets of oxoprolinamide compounds; Understand mechanism of action. | Elucidation of molecular targets and pathways affected by the compounds. |

| Metabolomics | Profile metabolic changes in response to oxoprolinamide treatment; Identify biomarkers of response. | Understanding of the metabolic consequences of target engagement and identification of potential biomarkers. |

| Transcriptomics | Analyze changes in gene expression following compound treatment. | Identification of downstream signaling pathways and potential resistance mechanisms. |

| Genomics | Identify genetic factors that influence sensitivity to oxoprolinamide compounds. | Patient stratification strategies for personalized medicine. |

Q & A

Basic: What are the established synthetic routes for 1,2-Dimethyl-5-oxoprolinamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves cyclization of L-proline derivatives followed by methylation. Key steps include:

- Precursor selection : Use enantiomerically pure starting materials to avoid racemization .

- Optimization variables : Temperature (e.g., 60–80°C for amidation), solvent polarity (DMF or THF), and catalyst choice (e.g., HATU for coupling efficiency).

- Purity monitoring : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to track byproducts .

Yield improvements often require iterative testing via fractional factorial design to isolate critical variables (e.g., reagent stoichiometry) .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm methyl group positions (δ 1.2–1.4 ppm for CH₃) and lactam carbonyl (δ ~170 ppm) .

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ = 171.1 g/mol).

- Chromatography : Reverse-phase HPLC (acetonitrile/water gradient) to assess purity (>95% by peak integration) .

Document all parameters (e.g., column type, flow rate) to ensure reproducibility .

Intermediate: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental design : Use a matrix of pH (2–12) and temperatures (4°C, 25°C, 40°C) over 30 days.

- Sampling intervals : Collect aliquots at t = 0, 7, 14, 30 days for HPLC analysis .

- Degradation markers : Monitor lactam ring hydrolysis (via loss of carbonyl peak in IR) and methyl group oxidation (via LC-MS).

Statistical tools like ANOVA can identify significant degradation pathways .

Intermediate: What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

- Target selection : Prioritize assays based on structural analogs (e.g., proline-derived enzyme inhibitors).

- Assay types :

- Controls : Include positive (e.g., specific inhibitors) and vehicle controls to validate signal-to-noise ratios .

Advanced: How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

Methodological Answer:

- Systematic review : Compare experimental variables (e.g., cell line origin, compound purity, assay pH) using a PICO framework (Population, Intervention, Comparison, Outcome) .

- Meta-analysis : Pool data from multiple studies and apply random-effects models to account for heterogeneity .

- Replication studies : Reproduce conflicting experiments under standardized conditions, documenting all protocols (e.g., reagent lot numbers) .

Advanced: What computational approaches are suitable for modeling the interaction of this compound with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina with flexible ligand parameters to account for the compound’s conformational flexibility .

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability to proline-rich regions .

- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic fate of this compound in vivo?

Methodological Answer:

- Labeling strategy : Synthesize ¹³C-labeled lactam carbonyl to track hydrolysis via LC-MS/MS .

- Animal models : Administer labeled compound to rodents; collect plasma/tissue samples at timed intervals.

- Data analysis : Use isotope tracing software (e.g., XCMS Online) to map metabolic pathways and identify stable vs. reactive metabolites .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

Methodological Answer:

- Process controls : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time reaction monitoring .

- Quality metrics : Define acceptance criteria (e.g., ≥98% purity, residual solvent limits <500 ppm) .

- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.